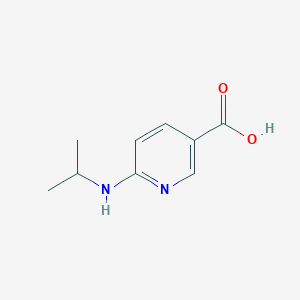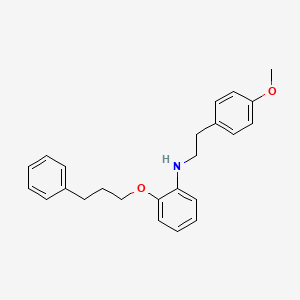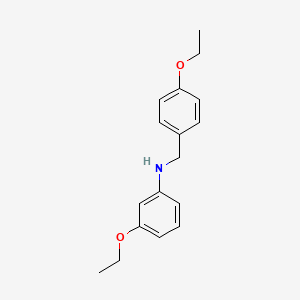
6-(Isopropylamino)nicotinsäure
Übersicht
Beschreibung
6-(Isopropylamino)nicotinic acid is a chemical compound with the molecular formula C9H12N2O2 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .
Molecular Structure Analysis
The molecular structure of 6-(Isopropylamino)nicotinic acid is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group . The isopropylamino group is attached to the pyridine ring .Wissenschaftliche Forschungsanwendungen
Vitamin PP (Niacin) Vorstufe
Diese Verbindung ist an der Biosynthese von Vitamin PP beteiligt, auch bekannt als Niacin oder Nicotinsäure. Sie spielt eine entscheidende Rolle in der menschlichen und tierischen Ernährung, da sie ein essentieller Nährstoff ist, der zur Reduzierung von Müdigkeit, zur Erhaltung einer gesunden Haut, eines effizienten Stoffwechsels und der psychischen Gesundheit beiträgt .
Futter- und Lebensmittelzusatzstoff
In der Landwirtschaft wird 6-(Isopropylamino)nicotinsäure als Futterzusatzstoff eingesetzt, um die Gesundheit und das Wachstum von Tieren zu fördern. Ihre Rolle bei der Aufrechterhaltung des Gleichgewichts der Darmmikroflora macht sie für Nutztiere unter Stress unerlässlich. Darüber hinaus wird sie aufgrund ihres Nährwerts als Lebensmittelzusatzstoff verwendet .
Grüne Chemie
Die Verbindung ist auch im Bereich der grünen Chemie von Bedeutung, wo sie als Ausgangsmaterial für umweltfreundlichere Syntheseverfahren eingesetzt wird. Forscher erforschen ökologische Methoden zur Herstellung von Nicotinsäure aus kommerziell erhältlichen Rohstoffen, zu denen Derivate wie this compound gehören .
Anti-Aging- und Neuroprotektivum
Neuere Studien haben das Potenzial von this compound-Derivaten in Anti-Aging-Behandlungen und im Neuroprotection hervorgehoben. Ihre Rolle bei der Biosynthese von Nicotinamid-Mononukleotid (NMN) und anschließend von NAD+ deutet auf ihre Bedeutung im Zellstoffwechsel und in Abwehrsystemen hin .
Dermatologische Anwendungen
In der Dermatologie werden Derivate der Verbindung zur Behandlung von Hauterkrankungen eingesetzt. Ihr Mangel kann zu Dermatitis führen, und ihr Vorhandensein ist entscheidend für die Erhaltung der Hautgesundheit und die Behandlung verschiedener Hauterkrankungen .
Gastrointestinale Gesundheit
This compound findet Anwendung in der gastrointestinalen Gesundheit, wo sie zur Behandlung von Erkrankungen wie Pellagra eingesetzt wird, die durch Durchfall und gastrointestinale Störungen gekennzeichnet ist. Ihre Rolle bei der NAD+-Synthese ist entscheidend für die ordnungsgemäße Funktion des Verdauungssystems .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 6-(Isopropylamino)nicotinic acid and similar compounds could include further exploration of their potential roles in cellular biology, particularly in relation to aging and longevity . Additionally, the development of new strategies to better exploit the pharmacological potential of nicotinic acid and its derivatives could be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of 6-(Isopropylamino)nicotinic acid is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in stimulating neurons and ultimately blocking synaptic transmission .
Mode of Action
6-(Isopropylamino)nicotinic acid, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding stimulates neurons and eventually blocks synaptic transmission .
Biochemical Pathways
The compound is likely involved in the nicotinate and nicotinamide metabolism pathways . These pathways are crucial for the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . Both of these coenzymes are essential for various redox reactions in the body .
Pharmacokinetics
Based on the pharmacokinetics of related compounds like nicotinic acid, we can infer that it might have similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The action of 6-(Isopropylamino)nicotinic acid at the cellular level results in the stimulation of neurons and blocking of synaptic transmission This can have various effects depending on the specific neurons and synapses involved
Biochemische Analyse
Biochemical Properties
6-(Isopropylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving nicotinic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may interact with nicotinic acid dehydrogenase, an enzyme involved in the conversion of nicotinic acid to other metabolites . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
6-(Isopropylamino)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect inflammatory markers and adipokines, similar to other nicotinic acid derivatives . These effects can lead to changes in cell function, such as alterations in lipid metabolism and inflammatory responses, which are crucial for understanding its potential therapeutic benefits.
Molecular Mechanism
The molecular mechanism of 6-(Isopropylamino)nicotinic acid involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it may bind to nicotinic acid receptors, influencing downstream signaling pathways and cellular responses . Understanding these molecular interactions is vital for elucidating the compound’s therapeutic potential and its role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Isopropylamino)nicotinic acid can change over time. Studies have shown that nicotinic acid derivatives can exhibit stability and degradation patterns that influence their long-term effects on cellular function . These temporal effects are essential for designing experiments and understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(Isopropylamino)nicotinic acid vary with different dosages in animal models. Research has indicated that nicotinic acid derivatives can have threshold effects, with low doses showing beneficial effects and high doses potentially causing toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
6-(Isopropylamino)nicotinic acid is involved in various metabolic pathways, including those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid dehydrogenase, which plays a role in its conversion to other metabolites . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Isopropylamino)nicotinic acid within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
6-(Isopropylamino)nicotinic acid exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(propan-2-ylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)11-8-4-3-7(5-10-8)9(12)13/h3-6H,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJYNQYULBKEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651391 | |
| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960060-85-9 | |
| Record name | 6-[(Propan-2-yl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)

![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
![N-[4-(Phenethyloxy)benzyl]-2-(3-phenylpropoxy)-aniline](/img/structure/B1385658.png)
![N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385662.png)
